

Xanthine oxidase-IN-4 molecular docking studies

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Xanthine oxidase-IN-4

Cat. No.: S12875922

Get Quote

Molecular Docking Insights for XO Inhibitors

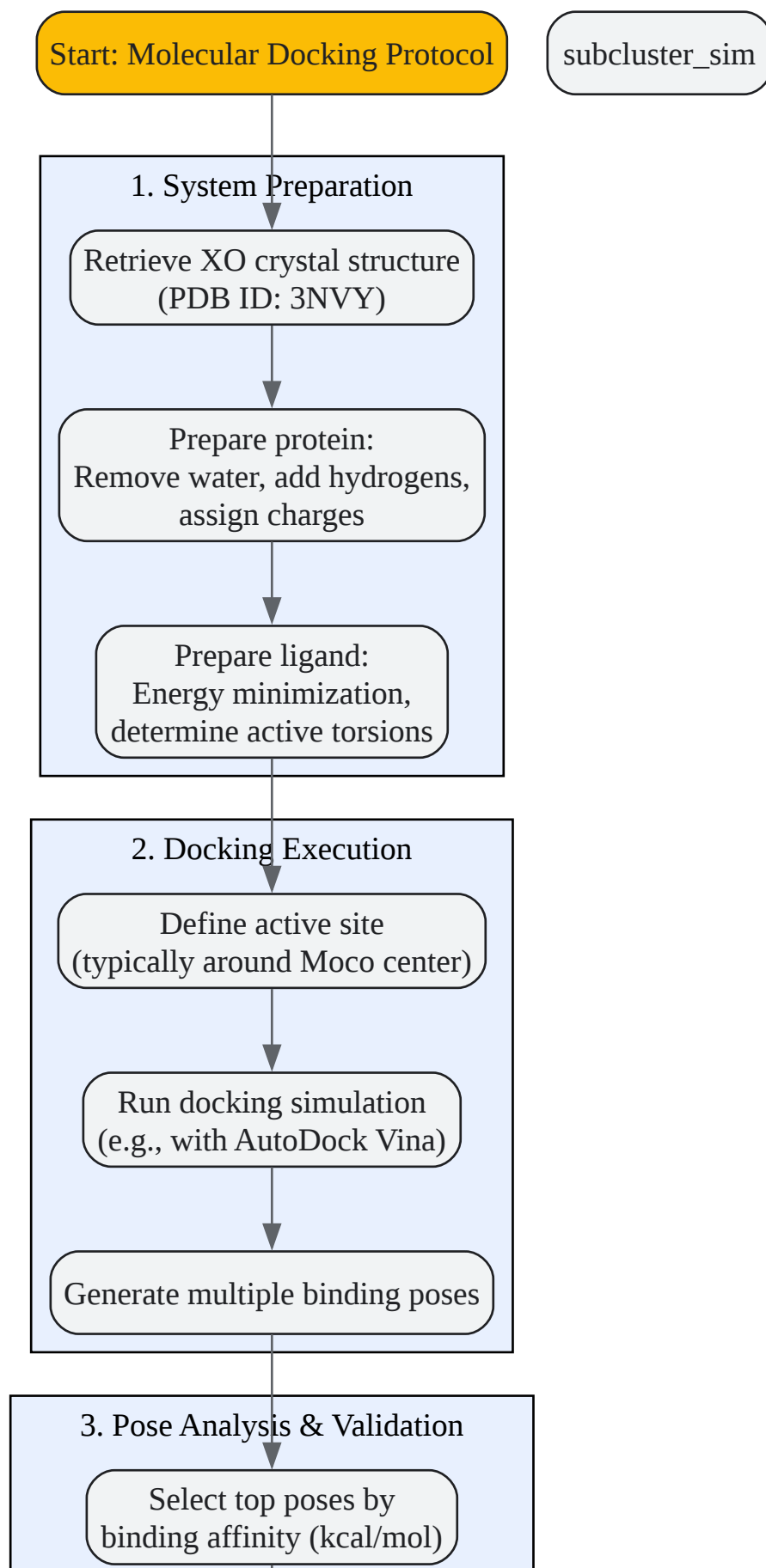
While data on "**Xanthine oxidase-IN-4**" is not available, the table below summarizes the docking results and inhibitory mechanisms of several other potent XO inhibitors from recent studies, which can be used for comparative analysis.

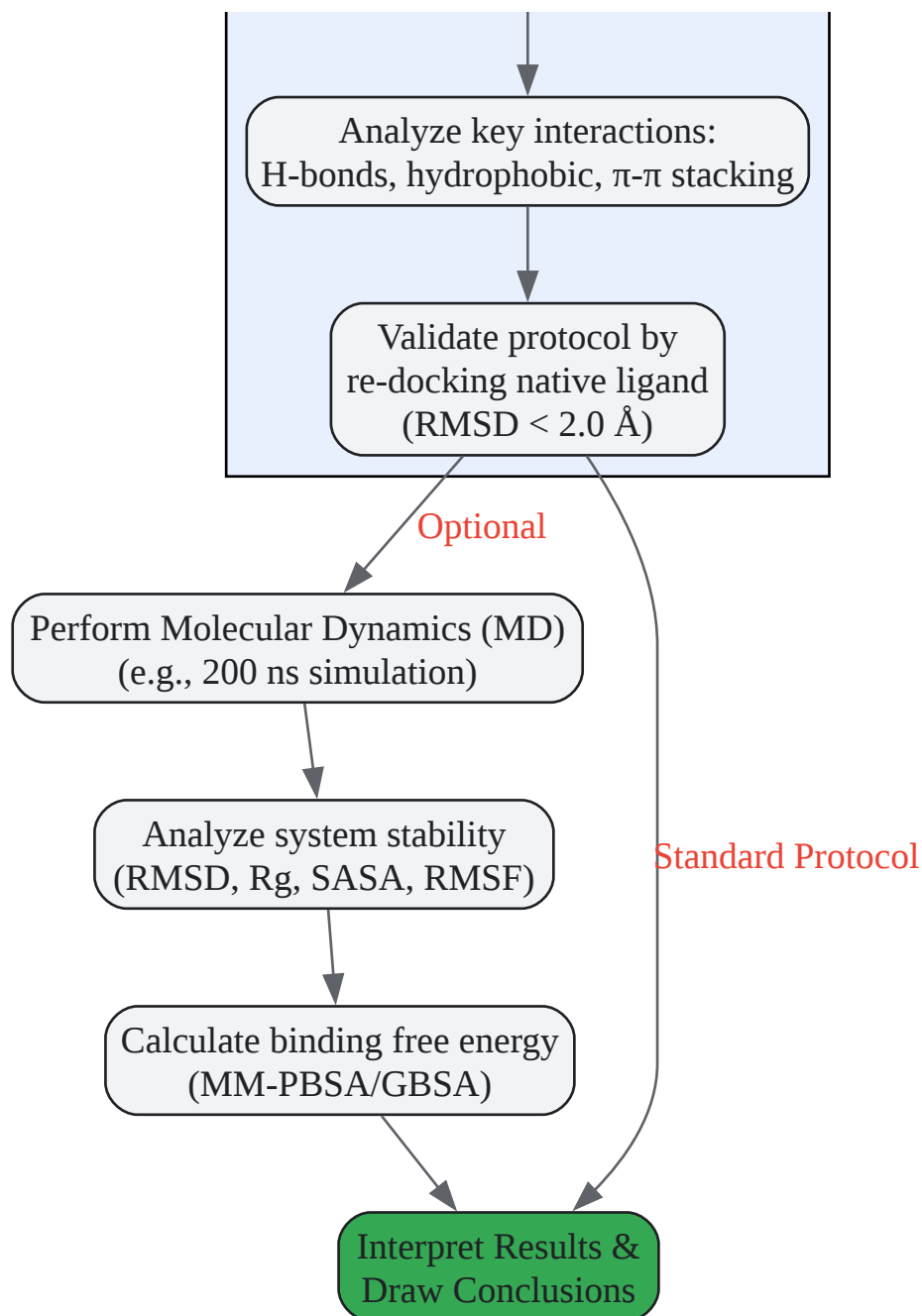
Inhibitor Name	IC ₅₀ Value	Inhibition Type	Key Amino Acid Interactions	Binding Forces	Citations
4-Nitrocinnamic Acid (4-NA)	23.02 ± 0.12 µmol/L	Reversible, Non-competitive	Binds at bottom outside catalytic center	Hydrogen bonds, van der Waals forces	[1] [2]
Benzaldehyde Thiosemicarbazone (Compound 3)	0.0437 µM (43.7 nM)	Mixed competitive	Information not specified in excerpt	Information not specified in excerpt	[3]
Chalcone Derivatives (Compounds 1 & 2)	0.102 µM, 0.064 µM	Mixed-type	Arg880, Thr1010, Glu802	Hydrogen bonds	[3]

Inhibitor Name	IC ₅₀ Value	Inhibition Type	Key Amino Acid Interactions	Binding Forces	Citations
Allopurinol	0.2 - 50 µM (literature range)	Competitive	Arg880, Thr1010, Ala1079	Hydrogen bonds	[3] [4]
Daidzin	Less active than allopurinol	Competitive	Arg880, Glu802, Ser876, Leu873, Val1011	Hydrophobic interactions, Hydrogen bonds	[4]
Puerarin	Less active than allopurinol	Competitive	Phe649, His875, Ser876, Leu1014, Glu802	Hydrophobic interactions, Hydrogen bonds	[4]

Experimental Protocols for Molecular Docking

The following workflow outlines the standard methodology for conducting and validating molecular docking studies against xanthine oxidase, as demonstrated in the publications analyzed.





[Click to download full resolution via product page](#)

Key methodological details from the studies include:

- **Software and Validation:** Studies frequently use AutoDock Vina. The docking protocol is validated by re-docking a native ligand (like guanine from the PDB: 3NVY structure) and calculating the Root-Mean-Square Deviation (RMSD) between the docked and crystallized poses. An RMSD of less than 2.0 Å is generally acceptable, with one study reporting a value of 0.49 Å [4].
- **Interaction Analysis:** Post-docking, the binding poses are analyzed for specific interactions with key amino acid residues in the active site of XO, such as **Arg880, Thr1010, Glu802, and Phe649** [1] [4].

The presence of hydrogen bonds and hydrophobic interactions is often correlated with higher inhibitory potency.

- **Advanced Simulations:** For a more robust validation, some studies perform Molecular Dynamics (MD) simulations (e.g., for 200 ns) to assess the stability of the protein-ligand complex and calculate binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) [4].

Interpretation and Research Perspectives

When evaluating docking results, you can consider the following:

- **Potency and Binding Mode:** A lower IC_{50} value and a binding mode that involves critical residues like those in the table above are indicators of a strong inhibitor.
- **Beyond Docking Scores:** A good docking score (binding affinity) is a positive sign, but it should be supported by data on the type of inhibition and the nature of the protein-ligand interactions.
- **The Big Picture:** The most promising inhibitors are those that demonstrate not only potent in vitro inhibition and a stable binding mode in silico but also efficacy in cell-based or animal studies, as shown by 4-NA and the benzaldehyde thiosemicarbazone derivative [1] [3].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Inhibition of Xanthine by Oxidase -nitrocinnamic Acid: In Vitro and In... 4 [pubmed.ncbi.nlm.nih.gov]
2. Inhibition of Xanthine by Oxidase -nitrocinnamic Acid: In... - Peeref 4 [peeref.com]
3. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
4. Molecular Dockings and Molecular Dynamics Simulations Reveal the Potency of Different Inhibitors against Xanthine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Xanthine oxidase-IN-4 molecular docking studies]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12875922#xanthine-oxidase-in-4-molecular-docking-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com